Cas no 2137035-93-7 ((1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol)

(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol is a chiral fluorinated cyclobutane derivative with potential applications in pharmaceutical and agrochemical research. Its stereospecific (1r,3r) configuration ensures precise molecular interactions, while the fluorinated cyclobutyl ring enhances metabolic stability and bioavailability. The 4-butylphenyl moiety contributes to lipophilicity, influencing membrane permeability and binding affinity. This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its structural features, including the hydroxymethyl group, allow for further functionalization, making it a versatile building block in medicinal chemistry. The presence of fluorine also improves selectivity and pharmacokinetic properties in target applications.
(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol structure
2137035-93-7 structure
Product name:(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol
CAS No:2137035-93-7
MF:C15H21FO
Molecular Weight:236.325048208237
CID:6180844
PubChem ID:165474218

(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol 化学的及び物理的性質

名前と識別子

    • (1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol
    • EN300-1129335
    • [(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
    • 2137035-93-7
    • インチ: 1S/C15H21FO/c1-2-3-4-12-5-7-13(8-6-12)15(11-17)9-14(16)10-15/h5-8,14,17H,2-4,9-11H2,1H3
    • InChIKey: FGYGPQDBTFPIHV-UHFFFAOYSA-N
    • SMILES: FC1CC(CO)(C2C=CC(CCCC)=CC=2)C1

計算された属性

  • 精确分子量: 236.157643451g/mol
  • 同位素质量: 236.157643451g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 227
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 20.2Ų

(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1129335-0.1g
[(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
2137035-93-7 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1129335-0.25g
[(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
2137035-93-7 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1129335-10.0g
[(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
2137035-93-7
10g
$3622.0 2023-06-09
Enamine
EN300-1129335-0.05g
[(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
2137035-93-7 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1129335-1g
[(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
2137035-93-7 95%
1g
$842.0 2023-10-26
Enamine
EN300-1129335-10g
[(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
2137035-93-7 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1129335-0.5g
[(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
2137035-93-7 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1129335-2.5g
[(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
2137035-93-7 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1129335-1.0g
[(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
2137035-93-7
1g
$842.0 2023-06-09
Enamine
EN300-1129335-5.0g
[(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutyl]methanol
2137035-93-7
5g
$2443.0 2023-06-09

(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol 関連文献

(1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanolに関する追加情報

(1R,3R)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol

(1R,3R)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol, also known by its CAS number CAS 2137035-93-7, is a compound of significant interest in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries.

The molecular structure of (1R,3R)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol is characterized by a cyclobutane ring system with specific stereochemistry at the 1R and 3R positions. The presence of a fluorine atom at the 3-position introduces unique electronic properties, while the 4-butylphenyl group adds steric bulk and potential for further functionalization. These features make the compound a promising candidate for exploring novel chemical reactions and material applications.

Recent studies have highlighted the importance of stereochemistry in determining the physical and chemical properties of such compounds. For instance, researchers have demonstrated that the (1R,3R) configuration can significantly influence the compound's solubility, reactivity, and interaction with biological systems. This has opened up new avenues for its use in drug discovery and advanced materials development.

In terms of synthesis, (1R,3R)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol can be prepared through a variety of methods, including ring-closing metathesis and asymmetric catalysis. These methods allow for precise control over the stereochemistry, ensuring the desired (1R,3R) configuration is achieved with high efficiency.

The compound's applications are diverse and expanding rapidly with advancements in chemical research. One notable area is its use in pharmaceuticals, where its unique structure could serve as a scaffold for developing new drug candidates with improved bioavailability and efficacy. Additionally, its potential as a building block in materials science is being explored for applications in polymers and advanced composites.

From an environmental standpoint, understanding the degradation pathways of (1R,3R)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol is crucial for assessing its ecological impact. Recent studies have shown that under certain conditions, the compound undergoes hydrolysis to form less complex products, which could mitigate concerns related to persistence in the environment.

In conclusion, (1R,3R)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol represents a valuable addition to the toolbox of modern organic chemistry. Its unique properties and versatile applications make it a subject of ongoing research interest across multiple disciplines.

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